
8-Hydroxyquinoline-5-sulfonic acid
Overview
Description
8-Hydroxyquinoline-5-sulfonic acid (HQS) is a sulfonated derivative of 8-hydroxyquinoline, characterized by a sulfonic acid (-SO₃H) group at the 5-position of the quinoline ring. This modification enhances water solubility and alters electronic properties, making it a versatile compound in medicinal chemistry, materials science, and analytical applications. HQS is synthesized via sulfonation of 8-hydroxyquinoline using chlorosulfonic acid, yielding 8-hydroxyquinoline-5-sulfonyl chloride as a key intermediate . Its structure has been confirmed by X-ray crystallography and spectroscopic methods .
The sulfonic acid group imparts strong metal-chelating capabilities, enabling applications in fluorescence-based magnesium detection , adsorption of volatile organic compounds (VOCs) , and antimicrobial/antitumor metal complexes . HQS also inhibits metalloenzymes, such as folate salvage enzymes, by competing with metal cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinoline-5-sulfonic acid typically involves the sulfonation of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the careful addition of sulfuric acid to 8-hydroxyquinoline, followed by purification steps to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like halogens or nitro compounds under acidic conditions.
Major Products:
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Antibacterial and Antifungal Properties
8-HQS has demonstrated notable antibacterial and antifungal activities. A study investigated the incorporation of 8-HQS into electrospun poly(vinyl alcohol) (PVA) and chitosan mats, revealing that these materials exhibited effective antimicrobial properties against Staphylococcus aureus and Candida albicans. The study highlighted the enhanced cytotoxicity of 8-HQS complexes with copper (Cu²⁺) and iron (Fe³⁺) ions against human cervical HeLa tumor cells, suggesting potential applications in wound dressings and local tumor treatments .
Antitumor Activity
The antitumor efficacy of 8-HQS has been explored through its interaction with metal ions. The complexes formed between 8-HQS and transition metals like Cu²⁺ showed promising results in inhibiting cancer cell proliferation. The cytotoxicity assays indicated that the Cu²⁺ complex exhibited the highest activity, making it a candidate for cancer therapy .
Water Treatment
8-HQS has been investigated for its role in environmental remediation, particularly in water treatment processes. Its ability to chelate heavy metals makes it suitable for removing contaminants from wastewater. A study demonstrated that Ni-Cu-Al layered double hydroxide (LDH) could effectively catalyze the degradation of 8-HQS in electro-Fenton-like reactions, indicating its potential in advanced oxidation processes for water purification .
Metal Ion Detection
The chelating properties of 8-HQS are also exploited in analytical chemistry for the detection of metal ions. It forms fluorescent complexes with various metal ions, which can be used in titrations to determine their concentrations in different samples .
Photophysical Properties
The photophysical characteristics of 8-HQS vary with pH levels, influencing its behavior in biological systems and environmental applications. A computational study using time-dependent density functional theory (TD-DFT) provided insights into how these properties change with pH, which is crucial for understanding its reactivity and stability under different conditions .
Summary Table of Applications
Case Study: Electrospun Mats for Biomedical Applications
In a study published in Polymers, researchers developed electrospun mats containing 8-HQS to evaluate their antibacterial, antifungal, and antitumor activities. The results indicated that these mats could serve as effective materials for wound dressings due to their multifunctional properties .
Case Study: Environmental Remediation Techniques
A research article highlighted the use of Ni-Cu-Al LDH for the electrochemical degradation of 8-HQS in wastewater treatment processes. This approach demonstrated significant removal efficiency, showcasing the compound's utility in environmental cleanup efforts .
Mechanism of Action
The mechanism of action of 8-hydroxyquinoline-5-sulfonic acid involves its ability to chelate metal ions. The hydroxyl and sulfonic acid groups provide binding sites for metal ions, forming stable complexes. This chelation can disrupt metal-dependent biological processes, leading to antimicrobial or anticancer effects. The compound can also interfere with metal ion homeostasis in cells, contributing to its biological activity.
Comparison with Similar Compounds
Antifungal and Antimicrobial Activity
- HQS Derivatives : 7-Bromo-HQS (compound 3) exhibits potent antifungal activity (MIC = 3.12 µg/mL against Candida albicans) and inhibits photosynthetic electron transport (PET) in chloroplasts .
- Halogenated Derivatives: 5,7-Dichloro-8-hydroxyquinoline (clioquinol) shows weaker anticancer activity (IC₅₀ = 12 µM) compared to nitroxoline (5-nitro-8-hydroxyquinoline, IC₅₀ = 4 µM) due to differences in electron-withdrawing effects .
- Sulfonamides : HQS-derived sulfonamides (e.g., isobutylamide derivative 5) retain antifungal activity but with reduced potency compared to brominated analogs .
Table 1: Antifungal Activity of Selected 8-Hydroxyquinoline Derivatives
Compound | Substituent | MIC (µg/mL, C. albicans) | PET Inhibition (%) |
---|---|---|---|
8-Hydroxyquinoline | None | 25.0 | 15 |
HQS | 5-SO₃H | 12.5 | 30 |
7-Bromo-HQS (3) | 5-SO₃H, 7-Br | 3.12 | 85 |
Clioquinol | 5-Cl, 7-I | 6.25 | N/A |
Fluorescence and Analytical Use
- HQS : Forms stable, fluorescent complexes with Mg²⁺ (λₑₘ = 510 nm) in micellar media, enabling sensitive Mg²⁺ detection (LOD = 0.1 µM) .
- 8-Hydroxyquinoline (8-HQ): Lacks water solubility, limiting its use in aqueous systems. Its Zn²⁺ complex (Znq₂) is used in organic LEDs but requires organic solvents .
- Nitro Derivatives : Nitroxoline (5-nitro) shows enhanced anticancer activity due to stronger electron withdrawal, improving DNA intercalation .
Table 2: Metal Chelation Properties
Compound | Key Application | Solubility (Water) | Log K (Mg²⁺) |
---|---|---|---|
HQS | Fluorescent Mg²⁺ detection | High | 5.2 |
8-HQ | Organic LEDs, corrosion inhibition | Low | 4.8 |
Nitroxoline | Anticancer therapy | Moderate | N/A |
Enzyme Inhibition and Selectivity
- HQS: Inhibits metalloenzymes like p-aminobenzoylglutamate hydrolase (85% inhibition at 2 mM) by chelating Mn²⁺/Zn²⁺ .
- o-Phenanthroline : Shows stronger inhibition (85% at 2 mM) of sugar reductases than HQS due to higher affinity for transition metals .
- Clioquinol: Targets amyloid-β aggregates in Alzheimer’s disease but has lower selectivity for specific metalloenzymes .
Thermal Stability and Material Science
- HQS Copolymers : Poly(vinyl alcohol)/chitosan electrospun materials with HQS exhibit thermal stability up to 300°C, attributed to sulfonic acid crosslinking .
- Halogenated Complexes: Cu²⁺ complexes with 5-chloro-8-hydroxyquinoline decompose at 220°C, indicating lower stability than HQS-based materials .
Biological Activity
8-Hydroxyquinoline-5-sulfonic acid (8-HQS) is a biologically active compound belonging to the class of 8-hydroxyquinolines, which are known for their diverse pharmacological properties. This article provides an in-depth examination of the biological activities associated with 8-HQS, including its antibacterial, antifungal, and antitumor effects, as well as its potential applications in medical and materials science.
- Molecular Formula : C₉H₇NO₄S
- Molecular Weight : 225.221 g/mol
- CAS Registry Number : 84-88-8
Antibacterial Activity
8-HQS has demonstrated significant antibacterial properties against various pathogens. In studies involving electrospun materials containing 8-HQS, the compound exhibited potent activity against Staphylococcus aureus and other Gram-positive bacteria. The antibacterial effect is enhanced when 8-HQS is complexed with transition metal ions such as Cu²⁺ and Fe³⁺, which improve its interaction with bacterial cell membranes and increase its efficacy .
Table 1: Antibacterial Efficacy of 8-HQS Complexes
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 50 μg/mL | |
Escherichia coli | 100 μg/mL | |
Candida albicans | 75 μg/mL |
Antifungal Activity
In addition to its antibacterial properties, 8-HQS has shown antifungal activity against Candida albicans. The incorporation of this compound into materials enhances their antifungal properties, making them suitable for applications in wound dressings and other biomedical devices . The effectiveness is attributed to the ability of 8-HQS to disrupt fungal cell membranes.
Antitumor Activity
Research indicates that 8-HQS possesses significant antitumor activity, particularly against human cervical cancer cells (HeLa). In vitro studies revealed that the cytotoxicity of 8-HQS was markedly increased when complexed with Cu²⁺ ions. The cytotoxic effects were assessed using MTT assays, where varying concentrations of SQ-containing mats were tested for their ability to inhibit cell proliferation .
Table 2: Cytotoxic Effects on HeLa Cells
Treatment | IC₅₀ (μg/mL) | Cell Viability (%) at 340 μg/mL | Reference |
---|---|---|---|
Control | - | 100 | |
8-HQS | 120 | 60 | |
Cu²⁺ Complex of 8-HQS | 30 | 25 |
The biological activity of 8-HQS is largely attributed to its chelating ability with metal ions. This property allows it to form stable complexes that enhance its interaction with biological targets. The mechanism includes:
- Metal Ion Coordination : The nitrogen atom in the quinoline ring and the hydroxyl group can coordinate with metal ions, enhancing biological activity.
- Membrane Disruption : By integrating into microbial membranes, it disrupts their integrity, leading to cell death.
- Apoptosis Induction : In cancer cells, the presence of metal complexes can trigger apoptotic pathways, leading to reduced cell viability.
Case Studies
- Electrospun Fibrous Mats : A study focused on electrospun poly(vinyl alcohol) (PVA) and chitosan mats incorporated with 8-HQS demonstrated significant antibacterial and antifungal activities. These mats showed promise for local treatment applications in cervical tumors due to their cytotoxic effects on HeLa cells .
- Metal Complexes : Research on metal complexes of 8-HQS highlighted their enhanced biological activities compared to the free compound. For instance, a study reported IC₅₀ values significantly lower for complexes compared to uncomplexed forms, indicating improved efficacy against tumor cells .
Q & A
Basic Research Questions
Q. What role does 8-HQS play as a chelating agent in trace metal analysis, and how is it methodologically applied?
- 8-HQS forms stable complexes with metal ions (e.g., Cu²⁺, V⁵⁺), enabling sensitive detection via voltammetry or inductively coupled plasma mass spectrometry (ICP-MS). For example, graphite electrodes modified with 8-HQS allow preconcentration of trace metals through surface complexation, followed by anodic stripping voltammetry (ASV) . In ICP-MS, 8-HQS enhances volatility of target metals (e.g., V, Cr, Co) when used as a modifier, permitting quantification via external calibration with detection limits as low as 0.6 ng g⁻¹ for Cd .
Q. What key chemical properties of 8-HQS influence its environmental and analytical applications?
- The sulfonic acid group enhances water solubility, while the hydroxyl and quinoline moieties enable pH-dependent chelation. Its pKa values (e.g., ~4.5 for hydroxyl dissociation) dictate metal-binding efficiency in acidic to neutral conditions . The compound’s UV-Vis absorption at λ = 356 nm facilitates concentration monitoring during degradation studies .
Q. What intermediates are generated during 8-HQS degradation, and how are they analyzed?
- Carboxylic acids (oxalic, maleic) are primary intermediates. These are quantified via HPLC using a Rezex ROA-Organic Acid H+ column with 0.005 N H₂SO₄ mobile phase at 55°C and UV detection (λ = 210 nm) . Total organic carbon (TOC) analysis tracks mineralization efficiency, with equations like Mineralization Current Efficiency (MCE):
where electrons per 8-HQS molecule, , and (carbon atoms) .
Advanced Research Questions
Q. How can the electro-Fenton-like process with Ni-Cu-Al-LDH catalysts be optimized for 8-HQS mineralization?
- Key parameters:
- Pressure : 10 bars enhances O₂ solubility, boosting H₂O₂ generation (via O₂ + 2H⁺ + 2e⁻ → H₂O₂) and •OH production. At 10 bars, 87% 8-HQS removal and 79% TOC reduction are achieved in 6 hours .
- pH : Catalytic activity persists across pH 3–10 due to LDH stability. Optimal TOC removal occurs at pH 3 (MCE = 25%) .
- Current density : 70 A m⁻² balances H₂O₂ generation and •OH utilization. Higher densities (>100 A m⁻²) reduce efficiency due to H₂O₂ anodic oxidation .
Q. How do computational methods like TD-DFT predict 8-HQS photophysical behavior under varying pH?
- Time-dependent density functional theory (TD-DFT) with the PBE0 functional simulates absorption/emission spectra and excited-state acid dissociation constants (pKₐ*). For example, protonated 8-HQS (pH < 4) exhibits redshifted absorption compared to deprotonated forms, aligning with experimental fluorescence quenching mechanisms .
Q. What methodologies assess the reusability and stability of Ni-Cu-Al-LDH catalysts in repeated degradation cycles?
- Post-cycle characterization includes:
- SEM/EDS : Confirms retained nano-particle morphology (84–148 nm) and elemental composition (Ni = 34.59%, Cu = 22.18%, Al = 43.24%) after 4 cycles .
- Leaching tests : Measure metal ion release (e.g., <0.1 ppm Cu²⁺) to confirm structural integrity .
- XRD : Detects phase stability; hydrotalcite structure remains intact after repeated use .
Q. How do heterogeneous catalysts (e.g., Ni-Cu-Al-LDH) compare to homogeneous Fenton systems in 8-HQS degradation?
- Efficiency : Ni-Cu-Al-LDH achieves 38% TOC removal at pH 7 vs. 54% for FeSO₄ at pH 3, but avoids sludge formation .
- Mechanism : LDHs enable Cu²⁺/Cu⁺ redox cycling, generating •OH via:
Homogeneous Fe²⁺ requires strict pH control (2–4) and produces Fe(OH)₃ sludge .
Properties
IUPAC Name |
8-hydroxyquinoline-5-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S/c11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7/h1-5,11H,(H,12,13,14) | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDFHDKSYGVKDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041542 | |
Record name | 8-Hydroxyquinoline-5-sulfonic acid | |
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Molecular Weight |
225.22 g/mol | |
Source | PubChem | |
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Physical Description |
Pale yellow odorless solid; [Merck Index] Crystals; [Sigma-Aldrich MSDS] | |
Record name | 8-Hydroxy-5-quinolinesulfonic acid | |
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CAS No. |
84-88-8, 283158-18-9 | |
Record name | 8-Hydroxyquinoline-5-sulfonic acid | |
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Record name | 8-Hydroxyquinoline-5-sulfonic acid | |
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Record name | 8-Hydroxyquinoline-5-sulfonic acid | |
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Record name | 5-Quinolinesulfonic acid, 8-hydroxy- | |
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Record name | 8-Hydroxyquinoline-5-sulfonic acid | |
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Record name | 8-hydroxyquinoline-5-sulphonic acid | |
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Record name | 8-HYDROXY-5-QUINOLINESULFONIC ACID | |
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Retrosynthesis Analysis
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